Cisplatin
Description
Properties
CAS No. |
15603-27-1 |
|---|---|
Molecular Formula |
C6H7BrN2 |
Origin of Product |
United States |
Preparation Methods
Historical Synthesis and the Dhara Method
The earliest synthesis of cisplatin involved the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with aqueous ammonia, a method prone to generating impurities such as Magnus’ green salt ([Pt(NH₃)₄][PtCl₄]) and the inactive trans isomer (transplatin) . These byproducts necessitated laborious purification steps, limiting practical yields.
In 1970, S.C. Dhara revolutionized this compound synthesis by introducing a reliable three-step protocol (Scheme 1):
-
Iodide Substitution : K₂[PtCl₄] is treated with potassium iodide (KI) to form K₂[PtI₄], leveraging iodide’s stronger trans effect to direct subsequent ligand substitutions .
-
Ammonia Addition : Aqueous ammonia reacts with K₂[PtI₄] to precipitate cis-[PtI₂(NH₃)₂], avoiding trans isomer formation due to iodide’s trans-directing influence .
-
Aquation and Chloridation : Silver nitrate (AgNO₃) replaces iodide ligands with aqua groups, yielding cis-[Pt(NH₃)₂(OH₂)₂]²⁺. Subsequent treatment with KCl produces pure this compound .
This method achieves ~80% yield and remains the industrial standard due to its scalability and reproducibility .
Microwave-Assisted and Flow Chemistry Approaches
Recent advancements utilize microwave irradiation and continuous-flow systems to enhance reaction efficiency. Microwave heating reduces reaction times from hours to minutes by uniformly activating the [PtCl₄]²⁻ precursor, minimizing side reactions and improving yields to >90% . Flow chemistry further optimizes this process, enabling gram-scale production with no detectable transplatin or Magnus’ salt impurities .
Key advantages :
-
Precision : Controlled temperature and residence time prevent thermal degradation.
-
Scalability : Continuous systems accommodate large batches without intermediate isolation .
Microcrystalline this compound for Pharmaceutical Formulations
Industrial production demands this compound in a rapidly soluble, sterile form. Traditional lyophilization is costly and time-consuming, prompting the development of microcrystalline this compound via solvent-shock crystallization:
-
Dissolution : this compound is dissolved in a dimethylformamide (DMF)–HCl mixture (9:1 v/v) at 40 g/L .
-
Precipitation : Dilute HCl (0.1 N) is added, inducing rapid crystallization of particles <10 µm .
-
Purification : Washes with 0.1 N HCl and acetone reduce residual DMF to <30 ppm, meeting pharmaceutical safety standards .
This method eliminates lyophilization, reducing production time from days to hours while ensuring >95% solubility within 3 minutes .
Radiolabeled this compound for Diagnostic Applications
Synthesis of no-carrier-added (n.c.a.) this compound isotopes (e.g., ¹⁹⁵mPt) enables pharmacokinetic studies and targeted therapy. A one-pot radiosynthesis avoids precipitation steps:
-
Ligand Exchange : [¹⁹⁵mPt]PtCl₄²⁻ reacts with excess NH₃ at 60°C, directly forming cis-[¹⁹⁵mPt]PtCl₂(NH₃)₂ in solution .
-
Chromatographic Isolation : Size-exclusion chromatography (SEC) separates this compound from unreacted precursors, achieving >98% radiochemical purity .
This method is critical for trace-level applications, where traditional precipitation fails due to mass limitations .
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Reaction Time | Scalability |
|---|---|---|---|---|
| Dhara (1970) | 80% | 95% | 8–12 hours | Industrial |
| Microwave/Flow Chemistry | 90% | >99% | <1 hour | Pilot-scale |
| Microcrystalline | 85% | 99.9% | 2 hours | Industrial |
| Radiolabeled | 75% | 98% | 4 hours | Laboratory |
Purification and Recrystallization Techniques
Final product quality hinges on recrystallization:
Chemical Reactions Analysis
Types of Reactions: Cisplatin undergoes several types of chemical reactions, including:
Hydrolysis: this compound reacts with water to form aquated species, which are crucial for its antitumor activity.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions at physiological pH.
Substitution: Can be facilitated by the presence of nucleophiles such as thiourea or guanine.
Major Products Formed:
Aquated Species: cis-[Pt(NH3)2(H2O)2]2+ and cis-[Pt(NH3)2(H2O)Cl]+.
DNA Adducts: Formed when this compound binds to DNA, leading to the formation of intrastrand cross-links.
Scientific Research Applications
Clinical Applications
Cisplatin is utilized in various treatment regimens across multiple cancer types:
- Testicular Cancer : this compound is a cornerstone in the treatment of testicular cancer, demonstrating cure rates exceeding 90% in early-stage cases when combined with other agents such as bleomycin and etoposide.
- Ovarian Cancer : In ovarian cancer treatment, this compound is often used in combination with paclitaxel. Studies indicate that this combination can lead to tumor reduction rates of 70-80% post-surgery .
- Lung Cancer : For non-small cell lung cancer (NSCLC), this compound-based regimens have shown improved survival rates compared to other chemotherapy agents. A study reported a median survival of 9.9 months for patients treated with this compound and paclitaxel .
- Bladder Cancer : this compound is effective in treating muscle-invasive bladder cancer, particularly when combined with gemcitabine .
- Head and Neck Cancers : The use of this compound has been associated with improved outcomes in advanced head and neck squamous cell carcinoma when used in conjunction with radiotherapy .
Case Studies
- Testicular Cancer Treatment : A pivotal study demonstrated that patients receiving this compound-based chemotherapy achieved a five-year survival rate of over 90%, significantly improving outcomes compared to historical controls .
- Ovarian Cancer Regimen : In a clinical trial involving patients with advanced ovarian cancer, those treated with this compound plus paclitaxel showed a progression-free survival rate of 35.5% at five years .
- Small Cell Lung Cancer : A meta-analysis indicated that this compound-containing regimens yielded higher response rates (69%) compared to other chemotherapy options, significantly reducing mortality risk at six months and one year .
Side Effects and Resistance
Despite its efficacy, this compound is associated with several adverse effects:
- Nephrotoxicity : this compound can cause severe kidney damage, necessitating hydration protocols during treatment .
- Ototoxicity : Hearing loss has been observed, particularly in pediatric populations .
- Nausea and Vomiting : These are common side effects that can be mitigated with antiemetic therapies .
Resistance to this compound remains a significant challenge. Mechanisms include enhanced DNA repair capabilities in cancer cells, increased drug efflux, and alterations in cellular signaling pathways that promote survival despite DNA damage . Combination therapies are being explored to overcome these resistance mechanisms.
Data Table: Efficacy of this compound Across Different Cancers
| Cancer Type | Treatment Regimen | Response Rate (%) | Survival Rate (%) |
|---|---|---|---|
| Testicular | This compound + Bleomycin + Etoposide | >90 | >90 (5 years) |
| Ovarian | This compound + Paclitaxel | 70-80 | 35.5 (5 years) |
| Non-Small Cell Lung | This compound + Paclitaxel | 69 | 38.9 (1 year) |
| Bladder | This compound + Gemcitabine | Not specified | Not specified |
| Head & Neck | This compound + Radiotherapy | Improved outcomes | Not specified |
Mechanism of Action
Comparison with Similar Compounds
Carboplatin
- Mechanism : Carboplatin, a second-generation platinum compound, shares cisplatin’s DNA crosslinking mechanism but features a cyclobutanedicarboxylate ligand, reducing reactivity and toxicity.
- Efficacy : Comparable antitumor activity to this compound in ovarian and lung cancers but requires higher doses due to slower DNA adduct formation .
- Toxicity : Lower nephrotoxicity but higher myelosuppression (e.g., thrombocytopenia) .
- Clinical Use: Preferred in patients with renal impairment or as part of combination regimens (e.g., with pemetrexed in non-squamous NSCLC) .
Oxaliplatin
- Mechanism: Oxaliplatin’s 1,2-diaminocyclohexane (DACH) ligand forms bulkier DNA adducts, evading mismatch repair mechanisms and reducing cross-resistance with this compound .
- Efficacy : Superior activity in colorectal cancer; synergizes with 5-fluorouracil in FOLFOX regimens. In head-to-head trials, oxaliplatin-based therapies showed similar survival rates to this compound in gastric cancer but with reduced toxicity .
- Toxicity : Predominantly peripheral neuropathy (dose-limiting) but minimal nephrotoxicity .
Lipoplatin
- Mechanism : Liposomal this compound formulation (9% this compound, 91% lipids) enhances tumor targeting and reduces systemic toxicity .
- Efficacy : Meta-analysis of 523 patients in NSCLC and head/neck cancers demonstrated improved survival (HR = 0.76) and reduced toxicity (e.g., nephrotoxicity: 4% vs. 12% for this compound) .
- Clinical Status : Phase III trials ongoing; promising for tumors with this compound resistance .
Non-Platinum Metal-Based Compounds
Coumarin–Palladium(II) Complexes (C1, C2)
- Efficacy: In A549 (lung) and Panc-1 (pancreatic) cell lines, C1 and C2 showed IC50 values 2–3× lower than this compound. However, activity against FemX (melanoma) was equivalent .
- Toxicity: Comparable to this compound in normal cell lines, suggesting similar therapeutic indices .
Cadmium Compounds ({1}, {2})
Cu(II)-Casiopeina Igly
Parishin A
- Efficacy: At 80 µM, Parishin A achieved colony inhibition equivalent to this compound (50 µM) in oral squamous cell carcinoma.
Isopulegol Derivatives (e.g., 34b, 40a)
Q & A
Q. What experimental models are recommended for evaluating cisplatin cytotoxicity in vitro, and how should key parameters be optimized?
To assess this compound cytotoxicity, select cell lines relevant to the cancer type under investigation (e.g., ovarian A2780, lung A549). Optimize parameters such as drug concentration (1–100 µM), exposure duration (24–72 hours), and endpoints (e.g., MTT assay for viability, Annexin V/PI staining for apoptosis). Include osmolarity controls (due to this compound’s chloride-containing formulation) and pre-treatment with antioxidants if studying oxidative stress. Validate dose-response curves across ≥3 biological replicates, with IC50 calculated via nonlinear regression (e.g., GraphPad Prism) .
Q. How should researchers design dose-response experiments to determine this compound’s IC50 values accurately?
Use a logarithmic concentration range (0.1–100 µM) with ≥6 data points per curve and triplicate technical replicates. Test both short-term (24h) and continuous (72h) exposures. Normalize data to vehicle-treated controls and apply Hill slope models for IC50 calculation. Validate resistance mechanisms using ABC transporter inhibitors in resistant vs. parental lines. Statistical analysis should employ ANOVA with post-hoc tests .
Q. What are the recommended methods for assessing this compound-induced DNA damage in preclinical studies?
Use comet assays to quantify single-strand breaks, γ-H2AX immunofluorescence for double-strand breaks, and platinum-DNA adduct quantification via atomic absorption spectroscopy. Pair these with functional assays like cell cycle analysis (flow cytometry) and homologous recombination reporter systems. Include positive controls (e.g., hydrogen peroxide) and validate findings across multiple time points .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action across cancer types be systematically analyzed?
Conduct comparative studies using standardized protocols (fixed concentration, exposure time) across diverse cell lines. Integrate multi-omics data (transcriptomics, proteomics) to identify context-dependent pathways (e.g., TP53 status influencing apoptosis/necrosis). Perform meta-analyses of published datasets, adjusting for variables like cell confluency and serum concentration. Use Bayesian statistics to quantify uncertainty in conflicting results .
Q. What integrative approaches are recommended to study the interplay between this compound-induced nephrotoxicity and antitumor efficacy?
Establish dual-endpoint murine models tracking tumor regression (caliper/biophotonic imaging) and renal biomarkers (serum creatinine, KIM-1). Perform untargeted metabolomics on kidney/tumor tissues to identify organ-specific metabolic disruptions. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate this compound accumulation with toxicity/efficacy. Validate using OCT2 transporter knockouts or nephroprotectants (e.g., sodium thiosulfate) .
Q. How can researchers resolve discrepancies in this compound resistance mechanisms reported across studies?
Employ isogenic cell pairs (parental/resistant) to control for genetic background. Use CRISPR-Cas9 screens to identify resistance drivers and validate via knockdown/overexpression. Cross-validate findings with clinical datasets (e.g., TCGA) to assess translational relevance. Apply systems biology tools (e.g., weighted gene co-expression networks) to disentangle compensatory pathways .
Q. What strategies optimize this compound combination therapies while minimizing off-target effects?
Design factorial experiments testing this compound with targeted agents (e.g., PARP inhibitors) or immunotherapies. Use synergy scoring models (e.g., Chou-Talalay) to quantify additive vs. synergistic effects. Monitor off-target toxicity via organoid co-cultures (e.g., hepatocytes, cardiomyocytes) and serum biomarkers. Prioritize combinations showing tumor-selective enhancement in PK-PD models .
Methodological Considerations
- Data Presentation : Tabulate key parameters (concentration, exposure time, endpoints) with statistical metrics (mean ± SD, p-values). Use line graphs for dose-response curves and heatmaps for multi-omics integration .
- Error Analysis : Report technical/biological variability and potential confounders (e.g., batch effects in cell culture). Use Bland-Altman plots for assay reproducibility .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for sample size justification and humane endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
